molecular formula C15H18O5 B1326007 Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate CAS No. 898758-79-7

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate

Cat. No.: B1326007
CAS No.: 898758-79-7
M. Wt: 278.3 g/mol
InChI Key: PMTRHJDCFXOUNO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with an acetoxy group, and a ketone functional group on the valerate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3-acetoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-(3-acetoxyphenyl)-5-oxovaleric acid and ethanol.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 5-(3-acetoxyphenyl)-5-oxovaleric acid and ethanol.

    Reduction: Ethyl 5-(3-acetoxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate involves its interaction with various molecular targets depending on the specific application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ketone group is reduced by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-phenyl-5-oxovalerate: Lacks the acetoxy group on the phenyl ring, resulting in different reactivity and applications.

    Ethyl 5-(3-hydroxyphenyl)-5-oxovalerate:

    Ethyl 5-(3-methoxyphenyl)-5-oxovalerate: Contains a methoxy group on the phenyl ring, which affects its reactivity and applications.

The uniqueness of this compound lies in the presence of the acetoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-(3-acetyloxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-15(18)9-5-8-14(17)12-6-4-7-13(10-12)20-11(2)16/h4,6-7,10H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTRHJDCFXOUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645836
Record name Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-79-7
Record name Ethyl 5-[3-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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